molecular formula C19H24O4 B12712250 Methyl (E)-3-((1S,3R)-2,2-Dimethyl-3-((3-methylphenyl)methoxycarbonyl)cyclopropyl)-2-methylprop-2-enoate CAS No. 125587-35-1

Methyl (E)-3-((1S,3R)-2,2-Dimethyl-3-((3-methylphenyl)methoxycarbonyl)cyclopropyl)-2-methylprop-2-enoate

Cat. No.: B12712250
CAS No.: 125587-35-1
M. Wt: 316.4 g/mol
InChI Key: HATNNAFDCIDHKP-FCEHDVOZSA-N
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Description

Methyl (E)-3-((1S,3R)-2,2-Dimethyl-3-((3-methylphenyl)methoxycarbonyl)cyclopropyl)-2-methylprop-2-enoate is a complex organic compound with a unique structure that includes a cyclopropyl ring and a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of Diels-Alder reactions, oxidation, and other organic transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-((1S,3R)-2,2-Dimethyl-3-((3-methylphenyl)methoxycarbonyl)cyclopropyl)-2-methylprop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Methyl (E)-3-((1S,3R)-2,2-Dimethyl-3-((3-methylphenyl)methoxycarbonyl)cyclopropyl)-2-methylprop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl (E)-3-((1S,3R)-2,2-Dimethyl-3-((3-methylphenyl)methoxycarbonyl)cyclopropyl)-2-methylprop-2-enoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropyl-containing esters and methoxycarbonyl derivatives. Examples include:

Uniqueness

The uniqueness of Methyl (E)-3-((1S,3R)-2,2-Dimethyl-3-((3-methylphenyl)methoxycarbonyl)cyclopropyl)-2-methylprop-2-enoate lies in its specific substitution pattern and the presence of both the cyclopropyl ring and the methoxycarbonyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

125587-35-1

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

IUPAC Name

(3-methylphenyl)methyl (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C19H24O4/c1-12-7-6-8-14(9-12)11-23-18(21)16-15(19(16,3)4)10-13(2)17(20)22-5/h6-10,15-16H,11H2,1-5H3/b13-10+/t15-,16+/m1/s1

InChI Key

HATNNAFDCIDHKP-FCEHDVOZSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC(=O)[C@@H]2[C@H](C2(C)C)/C=C(\C)/C(=O)OC

Canonical SMILES

CC1=CC(=CC=C1)COC(=O)C2C(C2(C)C)C=C(C)C(=O)OC

Origin of Product

United States

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